molecular formula C13H16ClNO2 B13613666 Ethyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate

Ethyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate

Cat. No.: B13613666
M. Wt: 253.72 g/mol
InChI Key: ARVMKHHTOAFXLV-UHFFFAOYSA-N
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Description

Ethyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The presence of the 2-chlorophenyl group and the ethyl ester functionality in this compound enhances its potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate typically involves the reaction of 2-chlorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The resulting intermediate is then esterified with ethyl chloroformate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the chlorophenyl group to a phenyl group.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium azide (NaN3) or thiourea can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, phenyl derivatives.

    Substitution: Azides, thiols.

Scientific Research Applications

Ethyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Ethyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate can be compared with other pyrrolidine derivatives, such as:

    Pyrrolidine-2-one: Known for its use in pharmaceuticals.

    Pyrrolidine-2,5-diones: Studied for their biological activities.

    Prolinol: Used in asymmetric synthesis.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other pyrrolidine derivatives.

Biological Activity

Ethyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a carboxylate group and a chlorophenyl substituent. The molecular formula is C12_{12}H14_{14}ClN1_{1}O2_{2}, and it has a molecular weight of approximately 239.7 g/mol. The presence of the chlorophenyl group is significant as it may influence the compound's lipophilicity and binding interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may function as an inhibitor by binding to active sites or modulating receptor activities either as an agonist or antagonist.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzyme activity through competitive or non-competitive mechanisms.
  • Receptor Modulation: It can interact with various receptors, potentially influencing signaling pathways related to inflammation and cancer progression.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. Preliminary findings suggest that it exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer models.

  • In Vitro Studies: In one study, the compound demonstrated significant inhibition of cell viability in A549 lung adenocarcinoma cells, suggesting potential for further development in cancer therapeutics . The mechanism appears to involve apoptosis induction and cell cycle arrest.
Cell LineIC50_{50} (µM)Effect
A54920Cytotoxicity observed
MCF-715Induced apoptosis

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Its effectiveness against various pathogens highlights its potential as an antimicrobial agent.

  • Pathogen Testing: The compound was tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness. However, further optimization may be required to enhance its antimicrobial potency.

Comparative Studies

Comparative analysis with similar compounds provides insight into the unique biological activities attributed to this compound.

Compound NameStructureUnique Features
Ethyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylateStructureExhibits different binding affinities due to substitution pattern
Ethyl 4-(2-methylphenyl)pyrrolidine-3-carboxylateStructureLacks chlorine; potential alteration in bioactivity

Case Studies

  • Case Study on Anticancer Effects:
    A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 15 µM, alongside increased apoptosis markers such as cleaved caspase-3.
  • Antimicrobial Testing:
    Another investigation focused on the compound's efficacy against multidrug-resistant strains of Staphylococcus aureus. The findings suggested moderate activity, necessitating further chemical modifications to improve effectiveness against resistant strains.

Properties

IUPAC Name

ethyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-2-17-13(16)11-8-15-7-10(11)9-5-3-4-6-12(9)14/h3-6,10-11,15H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVMKHHTOAFXLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC1C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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